![molecular formula C11H9N3 B3356687 4-Methylimidazo[1,2-A]quinoxaline CAS No. 68008-53-7](/img/structure/B3356687.png)

4-Methylimidazo[1,2-A]quinoxaline

Übersicht

Beschreibung

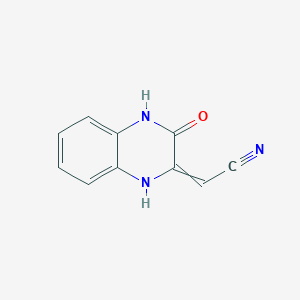

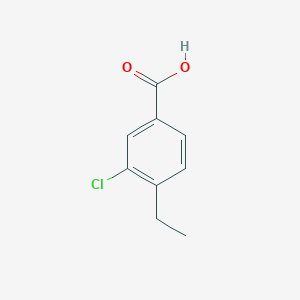

4-Methylimidazo[1,2-A]quinoxaline is a heterocyclic compound that features both imidazo and quinoxaline components . It has been the subject of numerous studies due to its potential biological activity . Derivatives of imidazo[1,5-a]- and imidazo[1,2-a]-quinoxalines possess a wide spectrum of biological activity (antiallergenic, antitumor, anticonvulsant) and also serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .

Synthesis Analysis

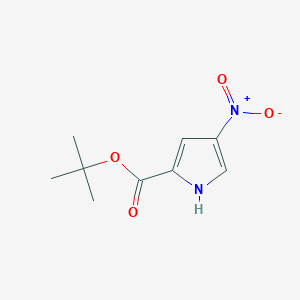

The synthesis of this compound involves innovative approaches to the synthesis of imidazo[1,5-a]- and imidazo[1,2-a]quinoxalines, as well as the synthesis of their functionalized derivatives with pronounced biological activity . The intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light, leads to the isomeric 4-cyclohexylimidazo[1,2-a]quinoxaline .Molecular Structure Analysis

The compound this compound is a focal point in chemical research due to its heterocyclic structure that features both imidazo and quinoxaline components .Chemical Reactions Analysis

The chemical reactions of this compound involve the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light .Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

Research by Vilchis-Reyes et al. (2010) focused on synthesizing 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines derivatives. They explored replacing methyl groups with trifluoromethyl groups and substituting the 2-methylimidazo[1,2-a]pyridin-3-yl scaffold with quinolin-4-yl or quinolin-3-yl moieties. Their findings revealed that such replacements did not significantly affect cytotoxic and CDK inhibitor activities, suggesting potential applications in designing cytotoxic and CDK inhibitor compounds (Vilchis-Reyes et al., 2010).

Adenosine A(1) Receptor Antagonists

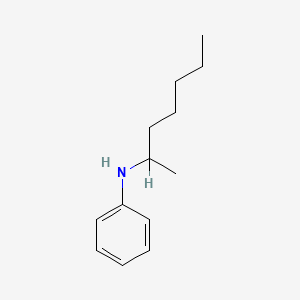

Liu et al. (2004) synthesized a series of 4-alkylamino-1-hydroxymethylimidazo[1,2-a]quinoxalines, evaluating them for their inhibitory activity against adenosine A(1) receptors. They discovered that these compounds showed significant inhibitory activity, particularly the compound 4-Cyclopentylamino-7,8-dichloro-1-hydroxymethylimidazo[1,2-a]quinoxaline, which was more potent than the control compound IRFI-165 (Liu et al., 2004).

Metabolism of Heterocyclic Aromatic Amines

Turesky et al. (2015) investigated the metabolism of heterocyclic aromatic amines (HAAs) like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). They studied how components in cooked meat modulate cytochrome P450 1A2 activity and the metabolism of these HAAs in humans. This research is significant in understanding the metabolism of carcinogenic substances in cooked meats (Turesky et al., 2015).

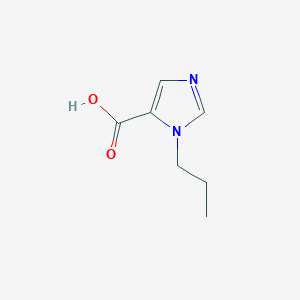

Synthesis via I

ridium-Catalyzed AlkylationHille et al. (2014) reported the synthesis of benzimidazoles and quinoxalines from aromatic diamines and alcohols or diols. This process involved iridium-catalyzed acceptorless dehydrogenative condensation steps, offering a new method for synthesizing these compounds, which have numerous applications in the pharmaceutical and chemical industry (Hille et al., 2014).

Pharmacokinetics and Metabolism in Cancer Research

Research by Khier et al. (2010) on EAPB0203 and EAPB0503, two imidazoquinoxaline compounds, delved into their metabolism pathways and pharmacokinetics. These compounds, known for their anticancer properties, were studied across various mammalian species, including humans, to understand their metabolism and potential applications in cancer treatment (Khier et al., 2010).

Detection of Carcinogenic Substances in Cooked Meats

Turesky et al. (2005) developed a method for isolating carcinogenic heterocyclic aromatic amines (HAAs) from cooked meats, identifying various HAAs and their concentrations. This research is crucial for understanding the formation of carcinogenic substances in food and their implications for human health (Turesky et al., 2005).

Broad-Spectrum Antibody Preparation

Sheng et al. (2020) prepared a broad-spectrum HAAs antibody for detecting eight HAAs in heat-processed meat. This development is significant for food safety, allowing for the simultaneous determination of multiple carcinogenic substances in food (Sheng et al., 2020).

Zukünftige Richtungen

The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles and provides an alternative method from the perspective of green and sustainable chemistry . This could potentially open up new avenues for the synthesis and application of 4-Methylimidazo[1,2-A]quinoxaline and its derivatives .

Eigenschaften

IUPAC Name |

4-methylimidazo[1,2-a]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-8-11-12-6-7-14(11)10-5-3-2-4-9(10)13-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOBVJUESFGLSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N3C1=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512773 | |

| Record name | 4-Methylimidazo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68008-53-7 | |

| Record name | 4-Methylimidazo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3356610.png)

![Benzenamine, 2-[(aminooxy)carbonyl]-](/img/structure/B3356630.png)

![5-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3356637.png)

![2,3-Diphenylpyrido[3,4-b]pyrazine](/img/structure/B3356666.png)